molecular formula C11H20N2O B14352867 2,6-Bis(ethylamino)hepta-2,5-dien-4-one CAS No. 91211-46-0

2,6-Bis(ethylamino)hepta-2,5-dien-4-one

Cat. No.: B14352867
CAS No.: 91211-46-0
M. Wt: 196.29 g/mol
InChI Key: KVVBDWIVIRSYLU-UHFFFAOYSA-N
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Description

2,6-Bis(ethylamino)hepta-2,5-dien-4-one is a structurally unique compound characterized by a conjugated dienone backbone with ethylamino substituents at the 2- and 6-positions.

Properties

CAS No.

91211-46-0

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

2,6-bis(ethylamino)hepta-2,5-dien-4-one

InChI

InChI=1S/C11H20N2O/c1-5-12-9(3)7-11(14)8-10(4)13-6-2/h7-8,12-13H,5-6H2,1-4H3

InChI Key

KVVBDWIVIRSYLU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=CC(=O)C=C(C)NCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(ethylamino)hepta-2,5-dien-4-one typically involves the reaction of ethylamine with a suitable precursor, such as a heptadienone derivative. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(ethylamino)hepta-2,5-dien-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,6-Bis(ethylamino)hepta-2,5-dien-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Bis(ethylamino)hepta-2,5-dien-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Differences :

  • Substituents: Tert-butyl groups replace ethylamino groups.
  • Impact: Steric Effects: Tert-butyl groups introduce significant steric hindrance, reducing reactivity in nucleophilic or coordination reactions compared to the less bulky ethylamino groups .
Property 2,6-Bis(ethylamino)hepta-2,5-dien-4-one 2,6-Bis(tert-butyl)-4-ethylidene analog
Substituent Type Ethylamino (electron-donating) Tert-butyl (electron-neutral, bulky)
Solubility Likely higher in polar solvents Lower due to hydrophobic tert-butyl
Reactivity Enhanced nucleophilicity Reduced due to steric hindrance

Hepta-2,6-dien-1-ol

Structural Differences :

  • Functional Group: A hydroxyl group replaces the ethylamino substituents.
  • Impact: Hydrogen Bonding: The hydroxyl group enables strong hydrogen bonding, affecting solubility and biological interactions. Reactivity: The absence of amino groups limits coordination with metal ions but enhances acidity (e.g., in esterification reactions) .
Property This compound Hepta-2,6-dien-1-ol
Functional Group Ethylamino Hydroxyl
Metal Coordination Strong (via N-donor) Weak (via O-donor)
Biological Activity Potential enzyme inhibition Limited data

2,6-Dimethyl-1-heptene

Structural Differences :

  • Backbone: Alkene without the dienone or amino groups.
  • Impact: Reactivity: Lacks conjugation and polar functional groups, resulting in lower chemical versatility. Bioactivity: Limited enzyme inhibition compared to amino-substituted analogs .
Property This compound 2,6-Dimethyl-1-heptene
Conjugation Extended (dienone + amino) Isolated double bond
Polarity High Low
Enzyme Inhibition Likely (via nucleophilic interactions) Unlikely

Key Research Findings

Synthetic Routes: Ethylamino-substituted compounds may be synthesized via nucleophilic substitution or condensation reactions, contrasting with tert-butyl analogs requiring Friedel-Crafts alkylation . Hydroxyl-containing analogs (e.g., Hepta-2,6-dien-1-ol) often derive from reduction or hydroxylation pathways .

Biological Relevance: Amino groups enhance interactions with biological targets (e.g., enzymes or receptors) compared to non-polar substituents like tert-butyl .

Coordination Chemistry: Ethylamino groups act as stronger Lewis bases than hydroxyl or alkoxy groups, facilitating stable metal complexes for catalytic applications .

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